1,4-Butanedisulfonic acid, dimethyl ester
Description
Nomenclature and Definitional Context of 1,4-Butanedisulfonic Acid, Dimethyl Ester within the Sulfonate Ester Class
A sulfonate ester is a type of organic compound characterized by the functional group with the general structure R-S(=O)₂-OR', where R and R' are organic residues. These compounds are formally esters of a sulfonic acid (R-S(=O)₂-OH) and an alcohol (R'-OH). The nomenclature follows a pattern similar to that of carboxylic esters, where the name of the alcohol-derived group (R') precedes the name of the sulfonate group.
In the case of this compound, the name can be deconstructed as follows:
1,4-Butane : Indicates a four-carbon aliphatic chain.
di-sulfonic acid : Specifies the presence of two sulfonic acid groups (-SO₃H), located at positions 1 and 4 of the butane (B89635) chain.
dimethyl ester : Indicates that the acidic protons of the two sulfonic acid groups have been replaced by two methyl groups (-CH₃), forming ester linkages.
Therefore, the compound is the diester formed from 1,4-butanedisulfonic acid and two molecules of methanol (B129727). Sulfonate esters are recognized in organic chemistry for the excellent leaving group ability of the sulfonate anion (R-SO₃⁻), which is a very weak base due to the resonance stabilization of its negative charge across three oxygen atoms. This property makes sulfonate esters valuable intermediates for nucleophilic substitution and elimination reactions.
Below is a table summarizing key identifiers and properties for the compound.
| Property | Value |
| IUPAC Name | dimethyl butane-1,4-disulfonate |
| Molecular Formula | C₆H₁₄O₆S₂ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 4239-21-8 |
| Canonical SMILES | COS(=O)(=O)CCCCS(=O)(=O)OC |
| InChI Key | TTXMTFUPSPPMTK-UHFFFAOYSA-N |
| Synonyms | 1,4-bis(methoxysulfonyl)butane |
Data sourced from PubChem.
Historical Perspectives on Butanedisulfonic Acid Derivatives in Organic Chemistry
The study of butanedisulfonic acid derivatives is rooted in the broader history of organosulfur chemistry. A foundational method for the synthesis of alkali metal sulfonates is the Strecker sulfite (B76179) alkylation, a reaction where an alkyl halide is treated with a sulfite salt. This approach has been historically applied to the synthesis of the precursor for the title compound.
Specifically, the preparation of disodium (B8443419) 1,4-butanedisulfonate has been documented through the reaction of 1,4-dihalobutanes, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, with sodium sulfite in a suitable solvent. google.com This reaction provides a straightforward route to the sulfonate salt, which can then be converted to the free acid or other derivatives. google.comwipo.int Patents from the early 21st century describe optimizations of this process, highlighting its continued relevance for producing the butanedisulfonate backbone for various applications. google.com
The free acid, 1,4-butanedisulfonic acid, serves as a key intermediate. For instance, it is used as a counterion in the preparation of Ademetionine 1,4-butanedisulfonate, a pharmaceutical compound. google.comsimsonpharma.com The esterification of the acid to form esters like the dimethyl ester is a standard transformation in organic chemistry, typically achieved by reacting the sulfonic acid or its corresponding sulfonyl chloride with an alcohol. The historical significance of these derivatives lies in their utility as stable, accessible precursors to molecules with more complex functionalities.
Research Trajectories and Academic Significance of Butanedisulfonic Acid, Dimethyl Ester
The academic significance of this compound stems from its classification as a bifunctional alkyl sulfonate. Alkyl sulfonates are recognized as effective alkylating agents in organic synthesis. wikipedia.orgresearchgate.net The presence of two sulfonate ester groups on a single aliphatic chain, as in the title compound, presents the potential for acting as a bifunctional alkylating agent, capable of reacting with two nucleophiles.
This bifunctionality is a key area of research in medicinal chemistry, particularly in the development of anticancer agents that can cross-link DNA. nih.gov A prominent example of a structurally related compound is Busulfan (B1668071), the commercial name for 1,4-butanediol (B3395766) dimethanesulfonate. Busulfan is a well-known alkylating antineoplastic agent used in cancer chemotherapy that functions by forming intrastrand cross-links with DNA. brainkart.com Research into new anticancer agents often involves the synthesis of novel sulfonate esters with dual alkylating sites, which are then evaluated for their ability to react with DNA nucleobases and are frequently compared against the activity of Busulfan. nih.govresearchgate.net
Given its structure—a four-carbon chain capped by two methoxysulfonyl groups—this compound can be viewed as an analogue in this class of bifunctional molecules. The two methoxysulfonate groups are potential leaving groups that can be displaced by nucleophiles in Sₙ2 reactions. This makes the compound a subject of academic interest for its potential use as a cross-linking reagent in various contexts, including:
Medicinal Chemistry : As a candidate for investigation as a DNA cross-linking agent.
Polymer Chemistry : As a monomer or cross-linking agent to modify polymer properties.
Organic Synthesis : As a tool to introduce a butane-1,4-diyl bridge between two nucleophilic centers in a single molecule.
While specific, high-profile research applications focusing exclusively on this compound are not widespread, its structural motif places it firmly within the significant and ongoing research trajectory of developing novel bifunctional alkylating and cross-linking agents.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl butane-1,4-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-11-13(7,8)5-3-4-6-14(9,10)12-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMTFUPSPPMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)CCCCS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282404 | |
| Record name | 1,4-Butanedisulfonic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4239-21-8 | |
| Record name | 1, dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Butanedisulfonic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Butanedisulfonic Acid, Dimethyl Ester
Esterification Pathways from 1,4-Butanedisulfonic Acid
Esterification of 1,4-butanedisulfonic acid is a direct method for producing its corresponding dimethyl ester. This transformation can be accomplished through various established chemical reactions that form an ester from a sulfonic acid and an alcohol.
The direct esterification of 1,4-butanedisulfonic acid with methanol (B129727) is analogous to the well-known Fischer-Speier esterification of carboxylic acids. masterorganicchemistry.comisites.info This method involves heating the sulfonic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). masterorganicchemistry.comresearchgate.net The reaction is a reversible equilibrium process where water is formed as a byproduct. isites.inforesearchgate.net
The mechanism involves the protonation of one of the sulfonyl oxygen atoms by the acid catalyst, which increases the electrophilicity of the sulfur atom. Methanol then acts as a nucleophile, attacking the sulfur atom and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the formation of the diester, it is common practice to use a large excess of methanol, which also serves as the solvent, or to remove the water formed during the reaction. masterorganicchemistry.comresearchgate.net
Table 1: Conditions for Direct Esterification
| Parameter | Description | Purpose |
|---|---|---|
| Reactants | 1,4-Butanedisulfonic Acid, Methanol | Substrate and acyl group donor |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) or organic acid (e.g., PTSA) | To protonate the sulfonic acid and increase its reactivity |
| Temperature | Typically elevated (e.g., reflux temperature of methanol) | To increase the reaction rate |
| Key Strategy | Use of excess methanol or removal of water | To shift the reaction equilibrium towards the product side |
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.orgnih.gov This method can be employed to synthesize 1,4-butanedisulfonic acid, dimethyl ester by reacting a different diester of 1,4-butanedisulfonic acid (e.g., the diethyl or dibenzyl ester) with a large excess of methanol. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of a sulfonyl oxygen to activate the substrate towards nucleophilic attack by methanol. masterorganicchemistry.comyoutube.com Base-catalyzed transesterification, typically using a catalytic amount of a strong base like sodium methoxide (B1231860), involves the nucleophilic attack of the methoxide ion on the sulfur atom of the ester, forming a tetrahedral intermediate which then eliminates the original alkoxide. masterorganicchemistry.com To ensure a high yield of the desired dimethyl ester, the equilibrium is shifted by using methanol as the solvent. wikipedia.org This strategy is particularly useful if a different diester of 1,4-butanedisulfonic acid is more readily available or easier to prepare than the free acid itself.
A highly effective, multi-step route to this compound involves the conversion of the sulfonic acid to its more reactive acid chloride derivative, followed by reaction with methanol. The first step is the transformation of 1,4-butanedisulfonic acid into butane-1,4-di(sulfonyl chloride). This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org
The resulting butane-1,4-di(sulfonyl chloride) is a highly reactive intermediate. nih.gov In the second step, known as alcoholysis, the di(sulfonyl chloride) is treated with methanol. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the oxygen atom of methanol attacks the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk This leads to the displacement of the chloride ion, which is an excellent leaving group. The reaction is typically rapid, exothermic, and proceeds in high yield. chemguide.co.uk A base, such as pyridine (B92270), is often added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. libretexts.org
Alternative Synthetic Routes to Dimethyl Butanedisulfonates
Beyond the direct modification of 1,4-butanedisulfonic acid, alternative pathways starting from different precursor molecules are also viable for the synthesis of its dimethyl ester.
This method focuses on the direct reaction between butane-1,4-di(sulfonyl chloride), also known as 1,4-butanedisulfonyl dichloride, and methanol. nih.gov As mentioned previously, this reaction is an efficient way to form the sulfonate ester linkage. The high reactivity of the sulfonyl chloride functional group towards nucleophiles like alcohols makes this a favorable synthetic route. chemguide.co.uk
The reaction is typically carried out by adding the di(sulfonyl chloride) to an excess of methanol, which can also serve as the solvent. The reaction proceeds readily, often at room temperature or with gentle heating, to yield this compound and hydrogen chloride. chemguide.co.ukpku.edu.cn The inclusion of a non-nucleophilic base like pyridine or triethylamine (B128534) is common to scavenge the HCl produced, preventing potential side reactions and driving the reaction to completion.
Table 2: Summary of Synthetic Pathways
| Synthetic Route | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Direct Esterification | 1,4-Butanedisulfonic Acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. |
| Transesterification | A different 1,4-butanedisulfonate diester | Methanol, Acid or Base Catalyst | Useful for converting an existing ester; equilibrium-driven. |
| Acid Chloride Route | 1,4-Butanedisulfonic Acid | 1. Thionyl Chloride (SOCl₂) 2. Methanol, Base (e.g., Pyridine) | Two-step process; involves a highly reactive intermediate; generally high yield. |
| Direct Alcoholysis | Butane-1,4-di(sulfonyl chloride) | Methanol, Base (e.g., Pyridine) | Rapid and high-yielding reaction due to the reactive sulfonyl chloride. |
The availability of the primary starting material, 1,4-butanedisulfonic acid, is critical for several of the synthetic routes discussed. This precursor is not commonly available and is often synthesized as its disodium (B8443419) salt. A prevalent method for preparing disodium 1,4-butanedisulfonate involves the reaction of a 1,4-dihalobutane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. google.comgoogle.com This reaction, a nucleophilic substitution, is typically performed at elevated temperatures to produce the disodium salt, which can be isolated by crystallization. google.com
To obtain the free 1,4-butanedisulfonic acid required for direct esterification or conversion to the di(sulfonyl chloride), the isolated disodium salt is treated with a strong acid, such as a hydrogen chloride solution. wipo.int Following the reaction, filtration to remove the resulting sodium chloride and concentration of the solution yields 1,4-butanedisulfonic acid. wipo.int This multi-step preparation of the precursor is a crucial preliminary stage for several of the ester synthesis methodologies. The disodium salt itself is a key intermediate in the production of the pharmaceutical ademetionine 1,4-butanedisulfonate. google.com
Novel Catalytic Systems in the Formation of Sulfonate Esters
The synthesis of sulfonate esters, a class of compounds to which this compound belongs, has traditionally relied on established methods such as the reaction of sulfonyl chlorides with alcohols. However, contemporary research has increasingly focused on the development of novel catalytic systems that offer milder reaction conditions, improved yields, and greater substrate scope. These advancements are pivotal for the efficient and environmentally benign synthesis of sulfonate esters.
Recent explorations into catalytic methodologies have unveiled several promising approaches for sulfonate ester formation. These include both homogeneous and heterogeneous systems, with some catalysts achieving excellent yields, often exceeding 90%. google.com While classic acid catalysts like sulfuric acid and p-toluenesulfonic acid have been optimized for quantitative conversions in certain esterifications, the focus of modern research is on innovative catalytic frameworks. google.com
One significant area of development is the use of ionic liquids (ILs) as catalysts. Specifically, sulfonic acid-functionalized ionic liquids (SAILs) have demonstrated considerable efficacy in esterification reactions. tandfonline.com These catalysts are attractive due to their low volatility, thermal stability, and potential for recyclability. Research into SAILs with varying lipophilicity has shown that catalyst performance can be tuned by modifying its solubility in the reaction medium. tandfonline.com For instance, a SAIL with a more lipophilic alkyl chain exhibited superior performance in the esterification of oleic acid with ethanol, indicating the importance of catalyst-substrate compatibility. tandfonline.com Microwave-assisted heating has also been shown to enhance the efficiency of these catalytic systems. tandfonline.com
Heterogeneous catalysts represent another frontier in sulfonate ester synthesis. Sulfonated carbon-based catalysts, derived from sources like incompletely carbonized glucose, have been investigated for their catalytic activity in ester production. chemistai.org The effectiveness of these solid acid catalysts is closely linked to their sulfonic acid density, which can be modulated through various sulfonation methods. chemistai.orgresearchgate.net Four distinct sulfonation techniques—thermal treatment with concentrated sulfuric acid, thermal decomposition of ammonium (B1175870) sulfate, thermal treatment with chlorosulfonic acid, and in situ polymerization of poly(sodium-4-styrenesulfonate)—have been shown to produce catalysts with a range of acid densities. chemistai.orgresearchgate.net Notably, a higher acid density generally correlates with increased catalytic activity and higher yields of the desired ester product. chemistai.orgresearchgate.net
The mechanism of sulfonate ester formation under acidic conditions has also been the subject of theoretical investigation. Density functional theory (DFT) studies on the esterification of sulfonic acids with alcohols suggest that the reaction can proceed through a sulfonylium cation intermediate. rsc.org This insight into the reaction pathway is crucial for the rational design of more efficient and selective catalysts. Understanding the mechanistic nuances allows for the development of catalytic systems that can stabilize key intermediates and lower the activation energy of the rate-determining step.
While direct studies on the application of these novel catalytic systems to the synthesis of this compound are not extensively documented, the general principles and successful application in other sulfonate ester syntheses suggest their potential utility. The esterification of 1,4-butanedisulfonic acid, which can be synthesized from its disodium salt, would be the logical step for the application of such catalysts. wipo.int The development of bespoke catalytic systems tailored for disulfonic acids could pave the way for more efficient and scalable production of this compound.
The following table summarizes the findings from studies on various sulfonation methods for the preparation of heterogeneous catalysts and their efficacy in ester synthesis.
| Sulfonation Method | Sulfonating Agent | Resulting Acid Density (mmol/g) | Fatty Acid Methyl Ester (FAME) Yield (%) | Reference |
| Thermal Treatment | Concentrated Sulfuric Acid (H₂SO₄) | 4.408 | 77.2 | chemistai.orgresearchgate.net |
| Thermal Decomposition | Ammonium Sulfate ((NH₄)₂SO₄) | Not Specified | 84.2 | chemistai.orgresearchgate.net |
| Thermal Treatment in Solvent | Chlorosulfonic Acid (HSO₃Cl) in Chloroform | Not Specified | 94.8 | chemistai.orgresearchgate.net |
| In situ Polymerization | Poly(sodium-4-styrenesulfonate) (PSS) | 14.643 | 96.3 | chemistai.orgresearchgate.net |
Chemical Reactivity and Mechanistic Studies of 1,4 Butanedisulfonic Acid, Dimethyl Ester
Reactions Involving the Ester Functionality
The ester groups are the most reactive sites in the 1,4-butanedisulfonic acid, dimethyl ester molecule. They are susceptible to nucleophilic attack at the electrophilic sulfur atom of the sulfonyl group.
Ester hydrolysis is a fundamental reaction that results in the cleavage of the ester bond to yield a sulfonic acid and an alcohol. ucoz.com This transformation can be catalyzed by acid or base, or it can proceed under neutral conditions, with the mechanism and rate varying significantly with pH. viu.ca
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction typically proceeds via an A-2 mechanism (acid-catalyzed, bimolecular). The process begins with the protonation of one of the sulfonyl oxygen atoms, which increases the electrophilicity of the sulfur atom. A water molecule then acts as a nucleophile, attacking the sulfur center to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the sulfonic acid and regenerate the acid catalyst. ucoz.comkhanacademy.org
Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ions, hydrolysis occurs through a B-2 mechanism (base-catalyzed, bimolecular). The hydroxide ion, a strong nucleophile, directly attacks the electrophilic sulfur atom. This addition forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as the leaving group, forming the sulfonate salt. This process is effectively irreversible as the resulting sulfonic acid is deprotonated by the basic conditions. ucoz.comviu.ca
Neutral Hydrolysis: Under neutral conditions (pH ~7), hydrolysis can still occur, albeit at a much slower rate compared to acid- or base-catalyzed reactions. The mechanism involves the nucleophilic attack of a water molecule on the sulfur atom. The rate of neutral hydrolysis is highly dependent on the structure of the ester. viu.ca
The table below illustrates how pH affects the hydrolysis half-life for various representative esters, demonstrating the influence of catalytic conditions.
| Ester Type | Predominant Mechanism at pH 1 | Predominant Mechanism at pH 7 | Predominant Mechanism at pH 12 | Relative Half-Life Trend at pH 7 |
| Carboxylic Acid Esters | Acid-Catalyzed (AAC2) | Neutral | Base-Catalyzed (BAC2) | Hours to Years |
| Phosphate Esters | Acid-Catalyzed (favors C-O cleavage) | Neutral | Base-Catalyzed (favors P-O cleavage) | pH-dependent |
| Sulfonate Esters (e.g., this compound) | Acid-Catalyzed | Neutral | Base-Catalyzed | Expected to be slow at neutral pH |
This table is a generalized representation based on established principles of ester hydrolysis. ucoz.comviu.ca
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.com For this compound, this reaction would involve replacing the methyl groups with other alkyl or aryl groups. Like hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The ester is first protonated, followed by nucleophilic attack from the new alcohol (R'-OH). A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (methanol) is eliminated, yielding the new ester. To drive the reaction to completion, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process is initiated by the deprotonation of the incoming alcohol by a strong base to form a potent nucleophile, the alkoxide ion (R'O⁻). The alkoxide then attacks the electrophilic sulfur atom of the sulfonate ester. The resulting tetrahedral intermediate expels the original methoxide ion, leading to the formation of the new ester. masterorganicchemistry.com
Aminolysis is a reaction in which an ester is cleaved by an amine to form an amide and an alcohol. mdpi.com In the case of this compound, reaction with an amine (such as ammonia (B1221849) or a primary/secondary amine) would yield a sulfonamide.
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonate ester. This forms a zwitterionic tetrahedral intermediate, which then collapses. A proton transfer from the nitrogen to the oxygen of the leaving methoxy (B1213986) group facilitates the elimination of methanol, resulting in the formation of the sulfonamide. This reaction is a common method for synthesizing amides from esters. nih.govmdpi.com The reactivity in aminolysis can be influenced by the structure of the ester and the amine. nih.gov
| Reaction | Nucleophile | Product Functional Group | General Conditions |
| Hydrolysis | Water (H₂O) | Sulfonic Acid | Acidic, basic, or neutral |
| Transesterification | Alcohol (R'-OH) | New Sulfonate Ester | Acid or base catalyst |
| Aminolysis | Amine (R'-NH₂) | Sulfonamide | Often requires heating |
Reactions Involving the Butane (B89635) Backbone
The butane backbone of this compound consists of saturated sp³-hybridized carbon atoms. This aliphatic chain is generally unreactive under mild conditions.
The saturated alkane backbone is highly resistant to catalytic hydrogenation. The C-C and C-H single bonds are strong and non-polar, making them inert to the typical conditions used for reducing functional groups like alkenes or carbonyls.
However, the term "reduction" can also encompass the hydrogenolysis of the C-S bond or the reduction of the ester functionality. While the sulfonate group itself is difficult to reduce, strong reducing agents could potentially cleave the C-S bond. More commonly, the focus would be on the reduction of the ester groups, though sulfonate esters are more resistant to reduction than carboxylate esters.
The hydrogenation of structurally related diesters, such as dimethyl maleate or diethyl succinate, is a well-studied industrial process used to produce 1,4-butanediol (B3395766). kit.eduresearchgate.net This reaction proceeds over catalysts like copper/zinc oxide and involves the reduction of the ester carbonyl group. researchgate.net Applying similar conditions to this compound would likely be ineffective in reducing the butane backbone and may lead to decomposition or reduction of the sulfonate group under very harsh conditions.
The butane backbone, being a saturated alkane chain, is generally resistant to oxidation by common oxidizing agents. Significant energy is required to break the strong C-H and C-C bonds. Oxidation, if it were to occur, would require aggressive reagents such as potassium permanganate or chromic acid under harsh conditions (e.g., high temperatures). Such reactions are typically non-selective and would likely lead to the cleavage of the carbon chain, resulting in a mixture of smaller carboxylic acids and ultimately carbon dioxide. For a molecule like this compound, these conditions would also likely degrade the sulfonate ester functional groups. Therefore, selective oxidation of the butane backbone without affecting the rest of the molecule is not a feasible synthetic transformation under standard laboratory conditions.
Functionalization of the Alkyl Chain
The functionalization of the butane chain in this compound would involve reactions that target the C-H bonds of the methylene (B1212753) groups (-CH₂-). Given the presence of two strongly electron-withdrawing methoxysulfonyl groups at either end of the chain, the C-H bonds are deactivated towards many common transformations. However, certain radical-based or highly reactive reagent-mediated reactions could potentially achieve functionalization.
Long alkyl chains on porous organic polymers have been shown to create a brush-like architecture through self-assembly, leading to a hydrophobic non-polar coating. mdpi.com While this refers to a different system, the principle of leveraging alkyl chains for material functionalization is established. In the context of this compound, modifications to the alkyl chain could theoretically be used to alter the physical properties or to introduce new reactive sites. For instance, free-radical halogenation could introduce a halogen atom onto the butane chain, which could then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Research into coordinative chain transfer polymerization has utilized functionalized aluminum alkyls to initiate polymerization. nih.govresearchgate.net This demonstrates a strategy where functional groups are incorporated into alkyl chains for specific synthetic purposes, a concept that could be hypothetically applied to the butane chain of the title compound.
Reactions Involving the Sulfonate Moiety
The sulfonate moiety (-SO₃CH₃) in this compound presents two primary sites for reaction: the sulfur atom and the methyl group. The sulfur atom is electrophilic and can be a target for nucleophiles, while the methyl group can be subject to substitution or removal.
Nucleophilic Substitution at the Sulfonyl Center
Nucleophilic substitution at a tetracoordinate sulfur atom, such as in a sulfonate ester, is a known class of reaction, though often requiring forcing conditions. mdpi.com The reaction involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the methoxy group (-OCH₃).
Table 1: Plausible Nucleophilic Substitution Reactions at the Sulfonyl Center
| Nucleophile (Nu⁻) | Plausible Product | Reaction Conditions |
| Hydroxide (OH⁻) | 1,4-Butanedisulfonic acid, monomethyl ester, monosodium salt | Basic hydrolysis |
| Amine (R₂NH) | N,N-Dialkyl-4-(methoxysulfonyl)butane-1-sulfonamide | Anhydrous conditions, heating |
| Halide (X⁻) | 4-(Methoxysulfonyl)butane-1-sulfonyl halide | Requires specific reagents to activate the sulfonate |
The reactivity of the sulfonyl center can be influenced by substituents on the alkyl chain. Although not directly applicable to the unsubstituted butane chain, studies on arenesulfonyl chlorides show that ortho-alkyl groups can counterintuitively accelerate nucleophilic substitution at the sulfonyl sulfur. mdpi.com This highlights the sensitivity of the sulfonyl center's reactivity to its structural environment. The generally accepted mechanism for nucleophilic aromatic substitution involves an addition-elimination pathway, which may have parallels in the substitution at a sulfonyl center. libretexts.org
Formation of Sulfonyl Derivatives
The dimethyl ester of 1,4-butanedisulfonic acid can serve as a precursor for the synthesis of other sulfonyl derivatives. These transformations typically involve reactions at the sulfonate ester linkage.
One common transformation is the conversion of sulfonic acids into sulfonyl azides, which are versatile reagents in organic synthesis. researchgate.net While this reaction starts from the sulfonic acid, it illustrates a pathway to diverse sulfonyl derivatives. The conversion of the dimethyl ester would first require hydrolysis to the corresponding sulfonic acid.
Another class of derivatives is sulfonamides, which can be formed via the reaction of sulfonyl chlorides with amines. scholarsresearchlibrary.com To achieve this from the dimethyl ester, it would first need to be converted to the corresponding 1,4-butanedisulfonyl chloride. This conversion is a standard transformation in sulfonate chemistry.
The synthesis of various sulfonate ester derivatives has also been reported, for example, from D-mannitol, showcasing the preparation of toluenesulfonate and methanesulfonate derivatives. researchgate.net This indicates that the ester portion of the sulfonate moiety can be varied. In the case of this compound, transesterification with a different alcohol under appropriate catalytic conditions could yield different ester derivatives.
Table 2: Potential Sulfonyl Derivatives from this compound
| Derivative Class | General Structure | Synthetic Precursor |
| Sulfonyl Halides | X-SO₂-(CH₂)₄-SO₂-X | 1,4-Butanedisulfonic acid |
| Sulfonamides | R₂N-SO₂-(CH₂)₄-SO₂-NR₂ | 1,4-Butanedisulfonyl halide |
| Different Sulfonate Esters | R'O-SO₂-(CH₂)₄-SO₂-OR' | This compound |
| Sulfonic Acids | HO-SO₂-(CH₂)₄-SO₂-OH | This compound |
Spectroscopic and Structural Characterization Methodologies for 1,4 Butanedisulfonic Acid, Dimethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of 1,4-Butanedisulfonic acid, dimethyl ester can be confirmed.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons present in the molecule. The methoxy (B1213986) protons (-OCH₃) are anticipated to appear as a singlet, being chemically equivalent and not coupled to any neighboring protons. The methylene (B1212753) protons of the butane (B89635) chain (-CH₂-CH₂-CH₂-CH₂-) will present more complex splitting patterns due to spin-spin coupling with adjacent methylene groups. The protons on the carbons alpha to the sulfonyl groups (C1 and C4) are expected to be the most deshielded of the butyl chain protons due to the electron-withdrawing nature of the sulfonate ester group. The protons on the beta carbons (C2 and C3) will likely appear as a multiplet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet | N/A |
| -SO₂-CH₂- | 3.2 - 3.4 | Triplet | ~7-8 |
| -SO₂-CH₂-CH₂- | 1.9 - 2.1 | Multiplet | ~7-8 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct signals are predicted. The methoxy carbons (-OCH₃) will appear as a single peak. Due to the symmetry of the molecule, the two alpha carbons (-SO₂-CH₂) and the two beta carbons (-SO₂-CH₂-CH₂-) of the butane chain will each produce a single signal. The alpha carbons are expected to be more deshielded (appear at a higher chemical shift) than the beta carbons due to the direct attachment to the electron-withdrawing sulfonyl group.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 50 - 55 |
| -SO₂-CH₂- | 55 - 60 |
| -SO₂-CH₂-CH₂- | 20 - 25 |
Two-Dimensional NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the protons on adjacent carbon atoms in the butane chain, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of both the ¹H and ¹³C NMR spectra.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the most prominent absorption bands in the IR spectrum are expected to be from the S=O and C-O stretching vibrations of the sulfonate ester groups. The symmetric and asymmetric stretching vibrations of the S=O bonds typically appear as strong bands in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C-O single bond stretch will also be visible. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups will be present in the spectrum.
Raman spectroscopy would also be useful for identifying the S-O and C-S bonds, which often give rise to strong Raman signals.
Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S=O asymmetric stretch | 1350 - 1400 | Strong |
| S=O symmetric stretch | 1150 - 1200 | Strong |
| C-O stretch | 1000 - 1100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C-H bend (alkane) | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion peak ([M]⁺) for this compound (C₆H₁₄O₆S₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern would likely involve cleavage of the C-S and S-O bonds. Common fragmentation pathways for sulfonate esters include the loss of the methoxy group (-OCH₃) or the methoxysulfonyl group (-SO₂OCH₃). Cleavage within the butane chain is also possible. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Predicted Key Fragments in the EI-Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M - OCH₃]⁺ | C₅H₁₁O₅S₂⁺ | [M-31] |
| [M - SO₂OCH₃]⁺ | C₅H₁₁O₃S⁺ | [M-95] |
| [SO₂OCH₃]⁺ | CH₃O₃S⁺ | 95 |
| [C₄H₈SO₂OCH₃]⁺ | C₅H₁₁O₃S⁺ | 151 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing thermally labile or non-volatile molecules. libretexts.org In the context of this compound, ESI-MS provides critical data regarding the compound's molecular weight and structure.
During ESI-MS analysis, sulfonate esters can exhibit complex ionization behavior. While protonated molecules, [M+H]⁺, can be formed, the sensitivity and reproducibility of this ion may be compromised by the competitive formation of other adducts, such as ammonium (B1175870) [M+NH₄]⁺ and sodium [M+Na]⁺. nih.gov The presence of trace amounts of ammonia (B1221849) or sodium salts in the sample or mobile phase can readily lead to the formation of these adducts, potentially diminishing the abundance of the target protonated molecule. nih.gov
Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. By selecting a specific precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides insights into the molecule's structural components. For this compound, fragmentation would likely involve cleavage of the ester and sulfonyl groups.
Table 1: Predicted ESI-MS Ions for this compound (C₆H₁₄O₆S₂; Molecular Weight: 246.31 g/mol )
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 247.03 | Protonated molecule |
| [M+Na]⁺ | 269.01 | Sodium adduct |
Note: The m/z values are calculated based on the most abundant isotopes and may vary slightly depending on instrument calibration and resolution.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for determining the purity of this compound, and for analyzing it within complex mixtures. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. iu.edu Sulfonic acid esters, including methyl esters, are frequently analyzed by GC and GC-MS, often in the context of identifying potential genotoxic impurities in pharmaceutical products. nih.govshimadzu.comshimadzu.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The separation occurs based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). EI is a hard ionization technique that results in extensive fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern for this compound, would be expected to show characteristic losses of methoxy groups (-OCH₃), sulfonyl groups (-SO₂), and fragmentation of the butane backbone. This detailed fragmentation is invaluable for unambiguous identification. nih.govresearchgate.net
Table 2: Illustrative GC-MS Operating Parameters for Sulfonate Ester Analysis
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | e.g., Rtx-200 (30 m x 0.25 mm I.D., df=0.25 µm) shimadzu.com |
| Injection Mode | Split/Splitless |
| Injection Temp. | 250-280°C shimadzu.comglsciences.com |
| Carrier Gas | Helium shimadzu.com |
| Oven Program | Example: 70°C (2 min) → 15°C/min to 320°C (3 min) shimadzu.com |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. Alkyl sulfonates are routinely analyzed using HPLC. tandfonline.comsielc.com
Reversed-phase HPLC (RP-HPLC) is the most common mode for this class of compounds. In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, isocratic or gradient elution can be employed to achieve optimal separation from impurities.
Detection in HPLC can be accomplished by various means. Since this compound, lacks a strong UV chromophore, a universal detector like a mass spectrometer (LC-MS) is highly effective for both identification and quantification. nih.gov Alternatively, a conductivity detector could be used, particularly for related sulfonic acids. tandfonline.com The coupling of HPLC with mass spectrometry, especially using ESI, provides high sensitivity and selectivity, making it a powerful tool for trace-level analysis. nih.govnih.gov
Table 3: Typical RP-HPLC Conditions for Alkyl Sulfonate Analysis
| Parameter | Condition |
|---|---|
| HPLC System | High-Performance Liquid Chromatograph |
| Column | e.g., C18, Primesep 500 mixed-mode sielc.com |
| Mobile Phase | Acetonitrile/Water mixture sielc.com |
| Modifiers | Formic acid or ammonium acetate (B1210297) for MS compatibility nih.govsielc.com |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | Mass Spectrometry (MS), Conductivity tandfonline.com |
Despite a comprehensive search for theoretical and computational investigations of this compound, no specific studies detailing its conformational analysis, electronic structure, or reaction mechanisms could be located in the available scientific literature.
Computational chemistry is a powerful tool for understanding molecular properties and behavior. Techniques such as Density Functional Theory (DFT) are frequently used to explore the different spatial arrangements of a molecule, known as conformations, and to determine their relative energies. Molecular dynamics (MD) simulations can then be employed to observe how these conformations change over time, providing a dynamic picture of the molecule's flexibility and preferred shapes.
Furthermore, quantum chemical calculations are utilized to investigate the electronic structure of a molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity. Natural Bond Orbital (NBO) analysis is another valuable method that provides insights into the bonding and charge distribution within a molecule.
Finally, computational methods are instrumental in predicting reaction pathways and analyzing the high-energy transition states that molecules must pass through during a chemical reaction. This information is vital for understanding reaction kinetics and mechanisms.
Unfortunately, specific research applying these computational methods to this compound, does not appear to be publicly available. Therefore, the detailed analysis, including data tables and specific research findings for the requested sections, cannot be provided at this time.
Theoretical and Computational Investigations of 1,4 Butanedisulfonic Acid, Dimethyl Ester
Solvation Effects on 1,4-Butanedisulfonic Acid, Dimethyl Ester Reactivity and Structure
Detailed theoretical and computational investigations focusing specifically on the solvation effects on the reactivity and structure of this compound are not available in the current scientific literature. Therefore, the discussion in this section is based on established principles of physical organic chemistry and computational science, outlining the expected effects and the methodologies that would be used in such a study.
The reactivity and conformational structure of this compound are expected to be significantly influenced by the solvent environment. The molecule possesses polar sulfonate groups (-SO₃CH₃) and a flexible four-carbon chain. Solvation would primarily affect two key areas: the rotational energy barrier of the butane (B89635) backbone and the accessibility and electrophilicity of the sulfur atoms for nucleophilic attack.
Structural Effects:
In the gas phase or a nonpolar solvent, the molecule would likely adopt a conformation that minimizes intramolecular steric hindrance. However, in polar solvents, solvent molecules would interact strongly with the polar sulfonate ester groups. These interactions could stabilize conformations that might otherwise be energetically unfavorable. For instance, polar solvents could solvate the two ester groups, potentially favoring a more extended conformation of the butane chain to maximize solvent interaction.
Computational studies would typically model the molecule in a solvent box using explicit solvent models (where individual solvent molecules are represented) or implicit solvent models (where the solvent is treated as a continuous medium). These models help predict the most stable conformers in a given solvent.
Reactivity Effects:
Solvation plays a critical role in chemical reactivity by stabilizing or destabilizing the ground states of reactants and the transition states of reactions. nih.gov For a reaction involving this compound, such as nucleophilic substitution at the sulfur atom, the solvent's nature would be paramount.
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can solvate cations effectively but are less capable of solvating anions. nih.gov In a reaction with an anionic nucleophile, the nucleophile would be less solvated and therefore more reactive, potentially leading to a significant rate enhancement compared to reactions in protic solvents.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the polar reactant would be poorly solvated, likely leading to low solubility and slow reaction rates for reactions involving polar or charged species.
A computational study would calculate the energy profiles of a reaction in different solvents. By comparing the activation energies (the energy difference between the reactants and the transition state), a quantitative prediction of the solvent's effect on the reaction rate can be made.
The following table illustrates the type of data that a computational study on the solvation effects on this compound would generate. Note: The following data is hypothetical and serves only to exemplify the output of such a study.
| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (kcal/mol) | Predicted Dihedral Angle (C1-C2-C3-C4, degrees) | Hypothetical Relative Reaction Rate (k_rel) |
|---|---|---|---|---|
| Gas Phase | 1 | 0 | 180 (anti) | - |
| Hexane | 1.88 | -2.5 | 175 | 0.1 |
| Acetonitrile (B52724) | 37.5 | -10.8 | -65 (gauche) | 50 |
| Water | 80.1 | -15.2 | -70 (gauche) | 1 |
This hypothetical data suggests that as solvent polarity increases, the solvation free energy becomes more negative, indicating more favorable interaction. This could stabilize a gauche conformation of the butane backbone over the anti conformation. Furthermore, the table illustrates how a reaction with an anionic nucleophile might be significantly faster in a polar aprotic solvent like acetonitrile compared to a polar protic solvent like water.
Without dedicated research, these effects remain predictive. A thorough computational investigation would be necessary to provide scientifically accurate, quantitative data on the solvation effects on this compound.
Derivatives and Analogues of 1,4 Butanedisulfonic Acid, Dimethyl Ester
Synthesis and Characterization of Higher Alkyl Esters of 1,4-Butanedisulfonic Acid
The synthesis of higher alkyl esters of 1,4-butanedisulfonic acid, such as the diethyl or dipropyl esters, can be achieved through several established methods for sulfonate ester formation. While direct literature detailing the synthesis of these specific higher esters is sparse, the preparation can be extrapolated from general, high-yield sulfonylation and esterification reactions. organic-chemistry.orgmasterorganicchemistry.com
Two primary routes are viable:
Reaction of 1,4-Butanedisulfonyl Dichloride with Alcohols : This is the most direct method, involving the reaction of the di-sulfonyl chloride precursor with the desired higher alcohol (e.g., ethanol, propanol, butanol). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. libretexts.orgnih.gov The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester linkage. libretexts.org This method allows for the synthesis of a wide array of symmetric or even asymmetric diesters.
Fischer Esterification of 1,4-Butanedisulfonic Acid : This classic method involves heating 1,4-butanedisulfonic acid with a large excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukcsic.es The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. masterorganicchemistry.com This approach is particularly suitable for preparing esters from lower-boiling alcohols.
The characterization of these higher alkyl esters would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the presence of the alkyl chains, and Mass Spectrometry would verify the molecular weight of the resulting diester.
| Ester Name | Alcohol Reagent | Common Synthetic Method | Typical Catalyst/Base |
|---|---|---|---|
| 1,4-Butanedisulfonic acid, diethyl ester | Ethanol | Sulfonylation or Fischer Esterification | Pyridine or H₂SO₄ |
| 1,4-Butanedisulfonic acid, dipropyl ester | Propan-1-ol | Sulfonylation or Fischer Esterification | Pyridine or H₂SO₄ |
| 1,4-Butanedisulfonic acid, diisopropyl ester | Propan-2-ol | Sulfonylation | Pyridine |
| 1,4-Butanedisulfonic acid, dibutyl ester | Butan-1-ol | Sulfonylation or Fischer Esterification | Pyridine or p-TsOH |
Preparation of Substituted 1,4-Butanedisulfonic Acid, Dimethyl Esters
The preparation of dimethyl 1,4-butanedisulfonates with substituents on the C₄ backbone can be envisioned by applying standard synthetic routes to appropriately functionalized starting materials. For instance, the synthesis could commence from a substituted 1,4-butanediol (B3395766) or 1,4-dihalobutane.
A hypothetical synthesis for a hydroxyl-substituted derivative, dimethyl 2-hydroxy-1,4-butanedisulfonate, would likely involve the following steps:
Starting Material : A suitable precursor would be 1,2,4-butanetriol.
Selective Protection : The primary hydroxyl groups at positions 1 and 4 would be selectively converted into good leaving groups, such as tosylates or halides, while the secondary hydroxyl at position 2 is protected.
Sulfonation : Reaction with a sulfite (B76179) salt, like sodium sulfite (Na₂SO₃), would displace the leaving groups to form the disodium (B8443419) salt of 2-hydroxy-1,4-butanedisulfonic acid.
Esterification : The resulting disulfonic acid (or its disodium salt) would then be esterified with methanol (B129727), typically under acidic conditions, to yield the final product.
While direct examples for this specific class of compounds are not readily found, the synthesis of other substituted C₄ diesters provides a proof of concept for manipulating the butane (B89635) backbone. For example, dimethyl 2-hydroxysuccinate (dimethyl malate) is a well-known compound featuring a hydroxyl group on a butanedioate backbone. echemi.com Similarly, complex substituted butanedioates have been synthesized through multi-component reactions, demonstrating that intricate functionalization of the C₄ chain is achievable. rsc.org
Sulfonyl Chloride Precursors and their Transformations
The key precursor for the synthesis of 1,4-butanedisulfonic acid esters is 1,4-butanedisulfonyl dichloride . This reactive intermediate contains two sulfonyl chloride (-SO₂Cl) groups, making it an excellent electrophile for reactions with nucleophiles like alcohols.
The primary transformation of 1,4-butanedisulfonyl dichloride is its conversion to the corresponding sulfonate esters. The reaction with an alcohol (ROH) proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.
General Reaction Scheme: Cl-SO₂-(CH₂)₄-SO₂-Cl + 2 R-OH → R-O-SO₂-(CH₂)₄-SO₂-O-R + 2 HCl
This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to activate the alcohol and neutralize the HCl generated during the reaction. libretexts.org The choice of alcohol dictates the final ester product; reaction with methanol yields the target compound, 1,4-butanedisulfonic acid, dimethyl ester, while reaction with other alcohols yields the higher esters discussed in section 6.1.
The conversion of an alcohol to a sulfonate ester using a sulfonyl chloride is a robust and widely used transformation in organic synthesis because it converts a poor leaving group (-OH) into an excellent leaving group (a sulfonate, e.g., tosylate or mesylate), and the reaction proceeds with retention of stereochemistry at the alcohol's carbon center. libretexts.org However, under certain conditions, particularly with electron-withdrawing groups on benzylic alcohols, the intermediate sulfonate can be displaced by the chloride ion generated in situ, leading to the formation of an alkyl chloride as a side product. nih.gov
Related Cyclic Sulfonate Esters
A significant related compound is the cyclic sulfonate ester, or sultone. For the C₄ backbone, the most relevant example is 1,4-butane sultone , which is the intramolecular ester of 4-hydroxybutanesulfonic acid. wikipedia.org It is a six-membered cyclic compound known chemically as 1,2λ⁶-Oxathiane-2,2-dione. wikipedia.org
Several synthetic routes to 1,4-butane sultone have been developed, often starting from precursors like 4-chlorobutanol or 3-buten-1-ol. google.comgoogle.com A common laboratory-scale synthesis involves the dehydration and cyclization of 4-hydroxybutanesulfonic acid. google.com
| Starting Material | Key Reagents | Intermediate(s) | Final Step | Reference |
|---|---|---|---|---|
| 4-Chlorobutanol | 1. Sodium sulfite (Na₂SO₃) 2. HCl | Sodium 4-hydroxybutanesulfonate | Dehydration/Cyclization | google.com |
| 1,4-Dichlorobutane (B89584) | Sodium sulfite (Na₂SO₃) | Sodium 4-chlorobutane-1-sulfonate | Thermal Cyclization (180-250 °C) | wikipedia.org |
| 3-Buten-1-ol | Sulfonating agent (e.g., Na₂SO₃), initiator | Intermediate sulfonate | Microwave-assisted esterification (acid-catalyzed) | patsnap.com |
| Tetrahydrofuran (THF) | 1. POCl₃, H₂SO₄ 2. Na₂SO₃ 3. Ion exchange resin | 4,4'-Dichlorodibutyl ether → Disodium 4,4'-butanedisulfonate → 4,4'-Butanedisulfonic acid | Dehydration/Cyclization (forms 2 molecules) | wikipedia.orgchemicalbook.com |
The ring of 1,4-butane sultone can be opened by nucleophiles, making it a useful sulfoalkylating agent for introducing a sulfobutyl group onto other molecules, which often enhances their water solubility. wikipedia.org
Exploration of Unsaturated Butanedisulfonate Esters
The introduction of unsaturation into the butane backbone of dialkyl butanedisulfonates creates analogues with altered chemical reactivity and physical properties. A key example is 2-butene-1,4-disulfonic acid, dimethyl ester , which can exist as either cis or trans isomers. chemeo.comnist.gov
While specific, detailed synthetic procedures for this compound are not prevalent in readily available literature, a plausible synthetic route can be proposed based on standard organosulfur chemistry, starting from commercially available unsaturated precursors:
Starting Material : The synthesis would likely begin with an unsaturated C₄ diol or dihalide, such as cis-2-butene-1,4-diol, trans-2-butene-1,4-diol, or 1,4-dihalo-2-butene.
Sulfonation/Sulfonylation :
Using a dihalide precursor (e.g., 1,4-dibromo-2-butene), a reaction with sodium sulfite would yield the disodium salt of 2-butene-1,4-disulfonic acid. google.com
Using a diol precursor, the compound could be converted to the di-sulfonyl chloride using reagents like thionyl chloride in the presence of water, followed by esterification. Alternatively, direct conversion to a dimesylate, such as (Z)-but-2-ene-1,4-diyl dimethanesulfonate, is known. evitachem.com
Esterification : The resulting disulfonic acid or its salt would then be esterified with methanol using an acid catalyst to produce dimethyl 2-butene-1,4-disulfonate.
The presence of the double bond makes these esters potential monomers for polymerization and substrates for addition reactions, such as Diels-Alder cycloadditions, offering pathways to more complex molecular architectures. The synthesis of related unsaturated structures, such as (1E,3E)-1,4-dinitro-1,3-butadiene, demonstrates that functionalized, conjugated systems based on a C₄ backbone are synthetically accessible. nih.gov
Applications of 1,4 Butanedisulfonic Acid, Dimethyl Ester in Advanced Organic Synthesis
Role as a Building Block in Complex Molecule Construction
In principle, as a bifunctional molecule, 1,4-butanedisulfonic acid, dimethyl ester possesses the potential to serve as a building block in the construction of more complex molecular architectures. The two methoxysulfonyl groups can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of the four-carbon butane (B89635) chain into a target molecule. This functionality is characteristic of alkylating agents, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.
The general reactivity of sulfonate esters suggests that this compound could be employed in the synthesis of various complex structures, potentially including macrocycles or crown ethers, by reacting with dinucleophiles. However, specific examples of its use in the total synthesis of natural products or other complex bioactive compounds are not prominently featured in the scientific literature.
Intermediate in the Synthesis of Specialty Chemicals
As with many esters, this compound can theoretically serve as an intermediate in the synthesis of other specialty chemicals. This would typically involve the transformation of the methyl sulfonate groups into other desired functionalities.
The methyl ester groups of this compound could potentially undergo transesterification reactions. In the presence of a different alcohol and a suitable catalyst (acidic or basic), the methyl groups could be exchanged for longer or more complex alkyl or aryl groups, leading to a variety of other disulfonate esters. This process allows for the modification of the ester's properties, such as solubility or reactivity. While the transesterification of esters is a well-established reaction, specific studies detailing this transformation for this compound with higher alcohols are not readily found.
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. However, sulfonate esters can also, in principle, react with amines to form sulfonamides in a process known as aminolysis. This reaction would involve the nucleophilic attack of an amine on the sulfur atom of the sulfonate group, displacing the methoxy (B1213986) group. Therefore, this compound could potentially react with two equivalents of an amine to produce a bis-sulfonamide. The general reaction of esters with ammonia (B1221849) or primary/secondary amines to form amides is known as aminolysis. nih.gov While this is a common reaction for carboxylic esters, its application to sulfonic acid esters like the dimethyl ester of 1,4-butanedisulfonic acid for the synthesis of sulfonamides is not widely documented. General methods for sulfonamide synthesis typically proceed through more reactive intermediates like sulfonyl chlorides. tcichemicals.com
Applications in Polymer Chemistry and Material Science
The bifunctional nature of this compound suggests its potential utility in polymer chemistry, either as a monomer for incorporation into a polymer backbone or as a cross-linking agent to modify polymer properties.
The incorporation of sulfonate groups into polymer backbones is a known strategy to create ion-containing polymers, or ionomers. These materials often exhibit unique thermal and mechanical properties. It is conceivable that this compound could be used as a co-monomer in polycondensation reactions to synthesize sulfonated polyesters. For instance, it could be reacted with diols, where the methoxysulfonyl groups would be the reactive sites. However, the synthesis of polyesters more commonly involves the reaction of dicarboxylic acids (or their esters) with diols. mdpi.comwhiterose.ac.uk
In the context of polyurethanes, synthesis typically involves the reaction of diisocyanates with diols. rsc.org While specialty monomers are sometimes incorporated to introduce specific functionalities, the use of this compound as such a monomer is not a standard or widely reported method. The synthesis of polyurethanes with pendant sulfonate groups is more commonly achieved using monomers that already contain both a hydroxyl and a sulfonate group.
Molecules with two reactive functional groups can act as cross-linking agents, forming bridges between polymer chains and creating a network structure. This process generally enhances the mechanical strength and thermal stability of the material. Given that the methoxysulfonyl groups can react with suitable nucleophiles on polymer chains (such as hydroxyl or amino groups), this compound could theoretically function as a cross-linking agent. However, there is a lack of specific studies or patents demonstrating its use for cross-linking common polymer networks like those based on epoxy resins or polyamides.
Use as a Solvent Component in Specific Chemical Processes
There is a notable lack of specific research detailing the application of this compound as a solvent component in chemical processes. Generally, dialkyl sulfonate esters are recognized for their chemical stability. The thermal stability of sulfonate-containing compounds has been a subject of study, indicating their potential for use in reactions requiring elevated temperatures. For instance, studies on various alkyl sulfonate surfactants have shown good thermal stability, which is a desirable characteristic for a solvent in many chemical syntheses.
The physicochemical properties of solvents, such as polarity and the ability to dissolve reactants, are crucial for their application. While data on this compound is scarce, the presence of two sulfonate ester groups suggests it would be a polar aprotic solvent. Such solvents are often employed in reactions involving polar reagents or intermediates. However, without specific studies, its efficacy and compatibility as a solvent in particular organic transformations remain theoretical.
Further research would be necessary to establish the specific solvent properties of this compound and to identify chemical processes where its use as a solvent component would be advantageous.
Catalytic Applications or Components in Catalytic Systems
Currently, there is no direct evidence in the reviewed scientific literature pointing to the use of this compound as a catalyst or a key component in catalytic systems for advanced organic synthesis.
In a broader context, sulfonate groups are integral to certain types of catalysts. For example, sulfonated polymers and solids are well-known solid acid catalysts used in reactions like esterification and alkylation. These catalysts function through the acidic protons of the sulfonic acid groups. However, in this compound, these acidic protons are replaced by methyl groups, rendering the molecule non-acidic and thus unlikely to function as a traditional Brønsted acid catalyst.
It is conceivable that the sulfonate ester groups could act as leaving groups in certain catalytic cycles or participate in the formation of catalytic intermediates. Sulfonate esters are known to be involved in various reactions, including their formation and solvolysis. For instance, the in-situ generation of sulfonate esters has been proposed as part of the mechanism in certain sulfuric acid-catalyzed esterification reactions. Nevertheless, specific examples or detailed studies of this compound participating in such catalytic processes have not been reported.
The potential for this compound to act as a ligand for a metal catalyst or to be a precursor for a catalytically active species remains an area open for investigation. Without dedicated research, any discussion of its catalytic applications is speculative.
Analytical Methodologies for Purity, Quantification, and Reaction Monitoring of 1,4 Butanedisulfonic Acid, Dimethyl Ester
Chromatographic Techniques for Separation and Purity Determination
Chromatography is the cornerstone for assessing the purity of 1,4-Butanedisulfonic acid, dimethyl ester, allowing for the separation of the main component from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary method for the purity analysis of non-volatile polar compounds like dialkyl sulfonate esters. The separation is typically achieved on a non-polar stationary phase (such as C18) with a polar mobile phase. For a structurally similar compound, busulfan (B1668071) (1,4-butanediol dimethanesulfonate), validated HPLC methods have been developed that can be adapted for this compound. gsconlinepress.com The detection is commonly performed using a UV detector, although coupling with a mass spectrometer (LC-MS) provides enhanced sensitivity and specificity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., YMC Pack ODS-A, 150 x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. While this compound itself may have limited thermal stability, GC-MS is highly effective for detecting volatile starting materials or low molecular weight by-products. For thermally labile compounds, derivatization may be employed to increase volatility and stability. iu.edu Methods developed for related compounds, such as the determination of 1,4-butanediol (B3395766) in busulfan, demonstrate the utility of GC for quality control. researchgate.net
Table 2: Representative GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | DB-5 (30 m x 0.32 mm i.d., 1.0 µm film) or equivalent |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 220 °C |
| Oven Program | Initial 80 °C (hold 3 min), ramp at 10 °C/min to 220 °C (hold 8 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-350 m/z |
Spectroscopic Methods for Concentration Measurement
Spectroscopic techniques are indispensable for the structural confirmation and quantitative measurement of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-NMR spectroscopy is a primary ratio method that allows for the precise and accurate determination of the concentration and purity of a substance without the need for an identical reference standard of the analyte. nih.gov The concentration is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration. sigmaaldrich.comresearchgate.net For this compound, the distinct signals of the methoxy (B1213986) protons (–OCH₃) or the methylene (B1212753) protons adjacent to the sulfonyl group (–CH₂SO₃–) can be used for quantification.
Table 3: Key Parameters for Quantitative ¹H-NMR Analysis
| Parameter | Recommendation |
|---|---|
| Solvent | Deuterated solvent in which both analyte and standard are fully soluble (e.g., DMSO-d₆, CDCl₃) |
| Internal Standard | A stable compound with high purity and signals that do not overlap with the analyte (e.g., Dimethyl sulfone, Maleic acid) |
| Pulse Angle | Calibrated 90° or smaller (e.g., 30°) to ensure uniform excitation |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals being quantified |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (typically >150:1) |
Mass Spectrometry (MS)
When coupled with liquid chromatography (LC-MS/MS), mass spectrometry offers exceptional sensitivity and selectivity for quantifying this compound, especially at low concentrations. The technique relies on the generation of a specific molecular ion (or a protonated/adducted molecule) and its subsequent fragmentation into characteristic product ions. By using selected reaction monitoring (SRM), the instrument can selectively monitor specific parent-to-daughter ion transitions, minimizing interferences and providing a highly reliable quantitative result.
Table 4: Predicted Mass Spectrometry Transitions for this compound
| Ion Type | Precursor Ion (m/z) | Potential Product Ions (m/z) |
|---|---|---|
| Sodium Adduct [M+Na]⁺ | 273.0 | 147.0 (CH₃O-SO₂-CH₂CH₂⁺), 109.0 (CH₃OSO₂⁺) |
| Protonated Molecule [M+H]⁺ | 251.0 | 155.0 (HO₃S-CH₂CH₂CH₂CH₂-SO₃CH₃⁺), 109.0 (CH₃OSO₂⁺) |
In-situ Reaction Monitoring Techniques
Process Analytical Technology (PAT) utilizes in-situ monitoring to gain a real-time understanding of reaction kinetics, mechanisms, and endpoints. This approach allows for improved process control and optimization. For the synthesis of this compound, vibrational spectroscopy techniques like FT-IR and Raman are particularly well-suited. americanpharmaceuticalreview.commdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR spectroscopy, often using an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel, can track the concentration of reactants, intermediates, and products by monitoring their characteristic infrared absorption bands. youtube.comazom.com For example, in the synthesis from 1,4-butanedisulfonyl chloride and methanol (B129727), one could monitor the disappearance of the S-Cl starting material and the simultaneous appearance of the S-O-C stretch of the ester product. ugm.ac.id
Table 5: Characteristic IR Frequencies for Monitoring Synthesis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Role in Monitoring |
|---|---|---|---|
| Sulfonyl Chloride (R-SO₂Cl) | S=O Asymmetric Stretch | ~1375 | Reactant consumption |
| Alcohol (R-OH) | O-H Stretch | ~3300 | Reactant consumption |
| Sulfonate Ester (R-SO₂-OR') | S=O Asymmetric Stretch | ~1350 | Product formation |
| Sulfonate Ester (R-SO₂-OR') | S-O-C Stretch | ~950-1000 | Product formation |
Raman Spectroscopy
Raman spectroscopy is another powerful non-destructive technique for real-time reaction monitoring. spectroscopyonline.com It is particularly advantageous for reactions in aqueous or alcoholic media due to the weak Raman scattering of O-H bonds, which results in less spectral interference. mdpi.com The formation of the sulfonate ester can be monitored by tracking the appearance of characteristic bands for the S-O bond and changes in the fingerprint region corresponding to the product structure. researchgate.net
Development of High-Throughput Screening Methods for Reaction Optimization
High-Throughput Screening (HTS) allows for the rapid and parallel execution of a large number of experiments to screen for optimal reaction conditions, such as catalysts, solvents, temperatures, and reactant ratios. ewadirect.com This methodology can significantly accelerate the development and optimization of the synthesis of this compound. rsc.org
A typical HTS workflow involves:
Library Design: Creating a matrix of experimental conditions to be tested. This could involve varying different bases, catalysts, solvents, or temperatures.
Automated Reaction Setup: Using robotic liquid handlers to dispense precise amounts of reactants and reagents into miniaturized reactor formats, such as 96- or 384-well microtiter plates.
Reaction Execution: Performing the reactions in parallel under controlled temperature and mixing conditions.
Rapid Analysis: Quickly determining the outcome of each reaction, typically by measuring product yield. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is an ideal analytical tool for this step due to its speed, sensitivity, and selectivity. A fast gradient can provide a quantitative result for each well in under a minute.
Data Analysis: Using specialized software to process the large volume of data generated, identifying "hits" or optimal conditions for further investigation and scale-up. chemrxiv.org
Table 6: Example of a 96-Well Plate Layout for HTS of a Synthesis Step
| Columns 1-3 (Solvent A) | Columns 4-6 (Solvent B) | Columns 7-9 (Solvent C) | Columns 10-12 (Solvent D) | |
|---|---|---|---|---|
| Row A | Base 1, Temp 1 | Base 1, Temp 1 | Base 1, Temp 1 | Base 1, Temp 1 |
| Row B | Base 2, Temp 1 | Base 2, Temp 1 | Base 2, Temp 1 | Base 2, Temp 1 |
| Row C | Base 3, Temp 1 | Base 3, Temp 1 | Base 3, Temp 1 | Base 3, Temp 1 |
| Row D | Base 4, Temp 1 | Base 4, Temp 1 | Base 4, Temp 1 | Base 4, Temp 1 |
| Row E | Base 1, Temp 2 | Base 1, Temp 2 | Base 1, Temp 2 | Base 1, Temp 2 |
| Row F | Base 2, Temp 2 | Base 2, Temp 2 | Base 2, Temp 2 | Base 2, Temp 2 |
| Row G | Base 3, Temp 2 | Base 3, Temp 2 | Base 3, Temp 2 | Base 3, Temp 2 |
| Row H | Base 4, Temp 2 | Base 4, Temp 2 | Base 4, Temp 2 | Base 4, Temp 2 |
Future Research Directions and Emerging Applications of 1,4 Butanedisulfonic Acid, Dimethyl Ester
Development of Green Chemistry Approaches for Synthesis
The synthesis of sulfonate esters has traditionally relied on methods that can be hazardous and environmentally taxing, often involving sulfonyl chlorides. rsc.org Modern research, however, is pivoting towards greener, more efficient synthetic protocols. These emerging methods focus on milder reaction conditions, reduced solvent use, and enhanced safety profiles.
One promising avenue is the use of solvent-free synthesis . Research has demonstrated that sulfinate esters can be prepared in excellent yields (64-98%) by grinding the corresponding alcohols and sulfinic acid with a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) in a mortar, eliminating the need for organic solvents. researchgate.net Another approach involves the use of cupric oxide as an efficient, inexpensive, and reusable catalyst for the sulfonylation of alcohols and phenols under solvent-free conditions, which works well for a variety of substrates. researchgate.net Ionic liquids are also being employed as both recyclable solvents and nucleophilic reagents, allowing for the clean conversion of sulfonate esters with high efficiency and eliminating the need for additional activating agents. organic-chemistry.org
Visible-light-induced synthesis represents another significant advancement. rsc.orgnih.gov A novel, photocatalyst-free method has been developed for synthesizing sulfonate esters from arylazo sulfones and alcohols. rsc.orgnih.gov Irradiated by blue LEDs, this multi-component reaction proceeds under mild conditions and produces a wide range of sulfonic esters in high yields. rsc.orgnih.gov This technique offers a more efficient and environmentally benign alternative to traditional methods, which often require hazardous reagents and harsh conditions. rsc.orgnih.gov
Further greening of the synthesis process involves using alternative, less hazardous reagents. For instance, an iodine-induced cross-coupling reaction of sodium sulfinates with phenols provides a low-cost, facile, and efficient route to sulfonate esters under mild conditions. rsc.org Electrochemical methods are also being explored, which can generate sulfonate esters by leveraging electricity to drive the reaction, minimizing the use of chemical oxidants. researchgate.net
| Green Chemistry Approach | Key Features | Example Reagents/Conditions | Reported Yields |
|---|---|---|---|
| Solvent-Free Synthesis | Eliminates organic solvents, reduces waste. | Grinding with DCC; Cupric oxide catalyst. researchgate.netresearchgate.net | Excellent researchgate.net |
| Visible-Light-Induced Synthesis | Uses light energy, mild conditions, photocatalyst-free. rsc.orgnih.gov | Blue LED irradiation, arylazo sulfones, alcohols. rsc.orgnih.gov | High rsc.orgnih.gov |
| Recyclable Ionic Liquids | Act as both solvent and reagent, recyclable. organic-chemistry.org | [bmim][X] (X = Cl, Br, I, OAc, SCN). organic-chemistry.org | Excellent organic-chemistry.org |
| Alternative Reagents | Avoids hazardous chemicals like sulfonyl chlorides. rsc.org | Iodine-induced coupling of sodium sulfinates. rsc.org | Good to Excellent rsc.org |
Exploration of Bio-based Feedstocks for Butanedisulfonic Acid Derivatives
The shift away from petrochemical feedstocks is a central goal of green chemistry, and the production of 1,4-butanedisulfonic acid and its derivatives is no exception. The core C4 structure of this compound, 1,4-butanediol (B3395766) (BDO), is a key target for bio-based production. acs.orgnumberanalytics.com
Significant progress has been made in producing bio-based 1,4-butanediol through the fermentation of renewable plant sugars derived from sources like corn, sugarcane, or beets. genomatica.comacs.org Companies like Genomatica have developed engineered microorganisms, such as Escherichia coli, that can directly convert these sugars into BDO. acs.orgacs.org This bio-based BDO is chemically identical to its petroleum-derived counterpart, allowing it to serve as a "drop-in" replacement in existing chemical manufacturing processes. genomatica.com Major chemical companies are investing heavily in this technology, with new commercial-scale plants being built that promise a significantly lower carbon footprint compared to conventional methods. acs.orgblogspot.com
Beyond BDO, research is exploring the broader use of biomass for producing C4 chemicals. numberanalytics.com Lignocellulosic biomass, sourced from agricultural and forestry waste, is an abundant and non-food-competitive feedstock. numberanalytics.com Through biochemical or thermochemical conversion processes, this biomass can be broken down into platform chemicals like succinic acid, which can then be catalytically upgraded to BDO and other C4 derivatives. rsc.orgresearchgate.net
Furthermore, direct sulfonation of biomass-derived carbon materials is an active area of research. researchgate.netrsc.orgosti.gov While this typically produces solid acid catalysts, the underlying chemistry demonstrates the potential for creating sulfonic acids directly from renewable carbon sources. researchgate.net Future research could focus on adapting these methods to produce specific molecules like butanedisulfonic acid from bio-based precursors derived from the cellulosic or lignin (B12514952) fractions of biomass. greenchemistry-toolkit.org
| Bio-based Route | Feedstock | Key Technology | Primary Product | Status |
|---|---|---|---|---|
| Direct Fermentation | Plant sugars (corn, sugarcane) genomatica.com | Engineered Microorganisms (E. coli) acs.orgacs.org | 1,4-Butanediol (BDO) | Commercial Scale acs.orgblogspot.com |
| Catalytic Upgrading | Lignocellulosic Biomass numberanalytics.com | Fermentation to Succinic Acid, then Hydrogenation rsc.orgresearchgate.net | 1,4-Butanediol (BDO), Tetrahydrofuran (THF) | Development/Pilot rsc.org |
| Direct Sulfonation | Biorefinery residues, various biomass researchgate.netosti.gov | Carbonization and Sulfonation | Sulfonated Carbon Materials (Solid Acids) | Research researchgate.netrsc.org |
Computational Design of Novel Derivatives with Tailored Reactivity
In silico methods are becoming indispensable tools for accelerating the discovery and optimization of specialty chemicals. schrodinger.com For derivatives of 1,4-butanedisulfonic acid, computational chemistry offers a pathway to design novel molecules with precisely tailored properties, such as enhanced reactivity, specific solubility, or improved performance in a given application.
Quantum mechanical (QM) calculations can be used to study reaction mechanisms and predict the stability of intermediates. rsc.orgnih.gov For sulfonate esters, computational studies have been employed to investigate the mechanism of hydrolysis, helping to resolve whether reactions proceed through a concerted or stepwise pathway. rsc.orgnih.govacs.org This fundamental understanding is crucial for designing derivatives with desired stability or reactivity profiles. By modeling the transition states, researchers can predict how different substituents on the butane (B89635) backbone or the ester group would influence the molecule's susceptibility to nucleophilic attack, which is key for applications where controlled reactivity is needed.
Quantitative Structure-Activity Relationship (QSAR) studies offer another powerful computational tool. ekb.egqub.ac.ukresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological or chemical activity. ekb.eg While often used in drug design, these methods can be adapted to model properties relevant to industrial applications, such as catalytic activity, inhibition properties, or performance as an electrolyte additive. qub.ac.ukmedwinpublishers.com For instance, a QSAR model could be developed to predict the film-forming capability of different sulfonate ester derivatives on a battery electrode based on a set of calculated molecular descriptors. ekb.eg
Modern computational platforms allow for the virtual screening of vast libraries of potential molecules. schrodinger.com Researchers can design novel derivatives of 1,4-butanedisulfonic acid in silico, calculate their key properties (e.g., electronic properties, solubility, reactivity), and select only the most promising candidates for laboratory synthesis and testing. schrodinger.commass-analytica.commdpi.com This dramatically accelerates the development cycle and reduces costs associated with experimental work. nih.gov
Potential for Applications in Emerging Technologies
While the current applications of 1,4-butanedisulfonic acid, dimethyl ester are specialized, its structure suggests significant potential in several emerging high-tech areas, particularly in energy storage.
The most prominent emerging application for sulfonate esters is as additives in electrolytes for lithium-ion batteries . google.comresearchgate.net The performance and lifespan of these batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces. google.com Sulfonate esters, particularly cyclic variants like sultones, are known to be effective film-forming additives. google.com Upon reduction at the anode, they can form a stable SEI layer that prevents further electrolyte decomposition, thereby improving cycling stability and safety. google.com It is thought that the combination of a sulfonate ester with a carbonate additive can have a synergistic effect. google.com The linear structure of this compound offers two sulfonate groups, which could potentially form cross-linked or more robust protective layers on electrode surfaces. Future research will likely explore its efficacy in suppressing cell swelling at elevated temperatures and improving performance in high-voltage battery chemistries. google.comlabpartnering.org
In the field of polymer science , 1,4-butanediol is a key monomer for producing high-performance polymers like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. blogspot.com The introduction of sulfonic acid ester groups onto the butane backbone could be used to create novel functional polymers. These sulfonic groups could serve as sites for post-polymerization modification, introduce ionic conductivity for applications in polymer electrolytes, or improve the dyeability of polymer fibers. The diester functionality allows it to act as a monomer or a cross-linking agent in the synthesis of specialty polyesters with unique thermal or mechanical properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 1,4-Butanedisulfonic Acid, Dimethyl Ester?
The compound can be synthesized via acid-catalyzed esterification of 1,4-butanedisulfonic acid with methanol. A typical protocol involves refluxing the sulfonic acid with excess methanol in the presence of a catalytic amount of sulfuric acid (1–5 mol%) for 12–24 hours. Purification is achieved through recrystallization in a non-polar solvent or vacuum distillation to remove unreacted reagents .
Q. Which analytical techniques are optimal for characterizing this compound?
- GC/MS : Use a polar capillary column (e.g., DB-5MS) with electron ionization (70 eV). Retention indices should be compared to sulfonic ester standards, and spectral matching against the NIST library (>85% similarity threshold) ensures identification .
- NMR : H NMR (DMSO-d6) should reveal methyl ester protons (δ 3.2–3.5 ppm) and sulfonic acid backbone protons (δ 1.6–2.1 ppm). C NMR confirms ester carbonyl carbons (δ 165–170 ppm) .
Q. How should stability studies be designed for this compound under varying pH conditions?
Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40°C for 30 days. Monitor hydrolysis kinetics via HPLC with a C18 column and UV detection at 210 nm. Hydrolysis products (e.g., free sulfonic acid) can be quantified using calibration curves .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this ester in copolymerization reactions?
The sulfonic acid groups enhance hydrophilicity and ionic interactions, enabling copolymerization with diols (e.g., 1,4-butanediol) via melt polycondensation. Adjusting the molar ratio of ester to diol (1:1–1:2) modulates crosslinking density. FT-IR tracking of ester carbonyl (1720 cm) and sulfonic S=O (1180 cm) groups confirms reaction progress .
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
Discrepancies in mass spectral fragmentation patterns (e.g., m/z 155 vs. m/z 139) may arise from competing cleavage pathways. Use high-resolution MS (HRMS) to distinguish isotopic clusters and computational modeling (DFT) to predict fragmentation energetics. Cross-validate with H-C HSQC NMR to assign ambiguous peaks .
Q. How does this ester interact with ionic matrices in environmental samples?
In solid-phase extraction (SPE) workflows, the sulfonate groups exhibit strong retention on mixed-mode sorbents (e.g., Oasis MCX). Optimize elution with methanol:ammonium hydroxide (95:5 v/v). For LC-MS/MS analysis, use a HILIC column to resolve polar degradation products, with MRM transitions targeting m/z 154 → 80 (sulfonate fragment) .
Q. What are the challenges in quantifying trace impurities in industrial-grade batches?
Residual 1,4-butanedisulfonic acid and methyl sulfonate byproducts can co-elute during HPLC. Implement a gradient method (5–40% acetonitrile in 0.1% formic acid over 20 min) with a charged aerosol detector (CAD) for non-UV active impurities. Validate with spike-recovery tests (90–110% acceptable range) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
